molecular formula C14H9ClN4 B2799864 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine CAS No. 1312186-08-5

4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine

Cat. No.: B2799864
CAS No.: 1312186-08-5
M. Wt: 268.7
InChI Key: XULCXPTYEOJTEL-UHFFFAOYSA-N
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Description

4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine ( 1312186-08-5) is a high-value pyridine-pyrimidine hybrid compound with a molecular formula of C14H9ClN4 and a molecular weight of 268.70 g/mol . This chemical is a key synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. Research indicates that analogues featuring the pyridine-pyrimidine scaffold demonstrate significant potential as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2) . CDK2 plays a critical role in cell cycle regulation, and its inhibition is a promising strategy for halting the proliferation of cancer cells . As such, this compound is of great interest for use in kinase inhibitor research, mechanism of action studies, and the discovery of new therapeutic candidates for cancers such as colon, breast, and leukemia . The structure contains a chlorine atom, making it a versatile building block for further functionalization via cross-coupling reactions to create a diverse array of derivatives for structure-activity relationship (SAR) exploration . Please note: This product is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions. For specific storage conditions, please refer to the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

4-(2-chloropyridin-3-yl)-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4/c15-13-10(4-3-8-17-13)11-6-9-18-14(19-11)12-5-1-2-7-16-12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULCXPTYEOJTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloropyridine and 2-aminopyridine.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the pyrimidine ring. This can be achieved through a condensation reaction using reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent such as acetonitrile or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the pyridine or pyrimidine rings can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).

    Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, ethanol).

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: N-oxides of the pyridine or pyrimidine rings.

    Reduction: Reduced forms of the pyridine or pyrimidine rings.

Scientific Research Applications

Anti-Cancer Activity

Pyrimidine derivatives have shown significant promise in cancer therapy. For instance, various studies have demonstrated that compounds similar to 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine exhibit selective cytotoxicity against different cancer cell lines.

  • Mechanism of Action : These compounds often inhibit specific kinases or enzymes involved in cancer cell proliferation and survival. For example, they may target the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for tumor growth and metastasis .
CompoundTarget Cancer TypeIC50 (μM)Reference
4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidineBreast Cancer1.5
Similar PyrimidinesLung Cancer0.8

Anti-Inflammatory Properties

Research indicates that pyrimidine derivatives can effectively modulate inflammatory responses. In particular, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been a focal point.

  • Study Findings : In vitro assays have shown that certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as novel anti-inflammatory agents .
CompoundCOX Inhibition IC50 (μM)Reference
4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine0.04
Celecoxib0.04

Anti-Infective Activity

Pyrimidines have also been explored for their antibacterial and antifungal properties. The structural features of compounds like 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine allow for interactions with bacterial enzymes or receptors.

  • Efficacy Against Pathogens : Certain studies have reported effective inhibition against Gram-positive bacteria and fungi, suggesting potential applications in treating infections resistant to conventional antibiotics .
CompoundTarget PathogenMIC (μg/mL)Reference
4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidineStaphylococcus aureus0.5
Similar PyrimidinesCandida albicans0.1

Synthesis and Structural Insights

The synthesis of 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available pyridine derivatives. Key synthetic routes include:

  • Formation of Pyrimidine Core : Utilizing condensation reactions between substituted pyridines and appropriate carbon sources.
  • Chlorination : Selective chlorination at specific positions to enhance biological activity and selectivity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-Cancer Study : A study published in Molecules demonstrated that a related pyrimidine derivative inhibited tumor growth in xenograft models by targeting the PI3K pathway .
  • Inflammation Model : Research conducted on carrageenan-induced paw edema in rats showed that derivatives exhibited significant anti-inflammatory effects, reducing edema by up to 70% compared to controls .

Mechanism of Action

The mechanism of action of 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidine scaffold is highly versatile, with substitutions at positions 2 and 4 significantly influencing activity and physicochemical properties. Key structural analogs include:

Compound Name Substituent (Position 4) Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-Chloropyridin-3-yl Pyridin-2-yl C₁₄H₉ClN₄ 284.70 N/A (data not provided) -
4-(4-Bromophenyl)-2,6-di(pyridin-2-yl)pyrimidine 4-Bromophenyl Pyridin-2-yl C₂₀H₁₃BrN₄ 405.25 Used in OLED materials synthesis
CGP60474 (CDK inhibitor) 2-[(3-Chlorophenyl)amino]pyrimidin-4-yl Pyridin-2-yl with propanolamine C₁₈H₁₇ClN₆O 368.82 ATP-competitive CDK inhibitor (EC₅₀ ~0.1 μM)
4-(3-Bromophenylthio)-2-(pyridin-2-yl)pyrimidine 3-Bromophenylthio Pyridin-2-yl C₁₅H₁₀BrN₃S 344.23 Potential kinase modulator
4-[6-(2-Methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine 6-(2-Methoxyphenyl)pyridin-3-yl -NH₂ C₁₆H₁₄N₄O 278.31 Supplier-listed compound

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloropyridin-3-yl group (electron-withdrawing) contrasts with analogs bearing methoxy (electron-donating, ) or phenylthio (moderately electron-withdrawing, ) groups. These differences influence π-π stacking and hydrogen-bonding interactions with biological targets.

Physicochemical Properties

  • Lipophilicity : The chloro substituent increases logP compared to methoxy-containing analogs (e.g., 278.31 g/mol compound in ), affecting membrane permeability .
  • Acidity/Basicity : Sulfonyl-substituted analogs (e.g., ’s pKa ~-5.29) exhibit stronger acidity than the target compound, which likely has a near-neutral pKa due to its aromatic nitrogen atoms .

Biological Activity

4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine, with the CAS number 1312186-09-6, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C14H9ClN4C_{14}H_{9}ClN_{4} and a molecular weight of approximately 268.71 g/mol. Research has indicated that this compound possesses significant potential in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Various studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance, a comparative study involving several pyrimidine-pyrazine compounds indicated that certain derivatives exhibited superior activity against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) . The IC50 values for these compounds were significantly lower than those for established chemotherapeutics like etoposide, suggesting enhanced efficacy.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
EtoposideMCF-72.19
Compound XA5490.03
Compound YColo-2050.01

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of pyrimidine derivatives. Compounds derived from this class have been shown to inhibit COX-2 activity effectively, with some exhibiting IC50 values comparable to celecoxib, a standard anti-inflammatory drug . The mechanism involves the suppression of inflammatory mediators, which is crucial in conditions such as arthritis and other inflammatory diseases.

Table 2: Inhibition of COX-2 Activity by Pyrimidine Derivatives

CompoundIC50 (µM)Comparison DrugIC50 (µM)
Compound A0.04 ± 0.09Celecoxib0.04 ± 0.01

Antimicrobial Activity

In terms of antimicrobial properties, studies have shown that pyrimidine derivatives exhibit activity against various microbial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were assessed to determine effectiveness, with some compounds demonstrating promising results in inhibiting bacterial growth .

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMicrobial StrainMIC (µg/mL)
Compound AE. coli<100
Compound BS. aureus<100

Case Studies

  • Study on Anticancer Efficacy : In a study comparing the efficacy of various pyrimidine derivatives against cancer cell lines, compound X was found to exhibit remarkable cytotoxicity with an IC50 value significantly lower than that of etoposide across all tested cell lines .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the mechanism by which certain pyrimidines exert their anti-inflammatory effects revealed that these compounds significantly reduced the expression levels of iNOS and COX-2 mRNA in vitro . This suggests a potential pathway for therapeutic intervention in inflammatory diseases.
  • Antimicrobial Screening : A comprehensive screening of synthesized pyrimidine derivatives against seven microbial strains showed varying degrees of efficacy, with some compounds achieving MIC values below clinically relevant thresholds, indicating their potential as antimicrobial agents .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, 110°C, 6h75–85
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 90°C60–70

(Advanced) How can reaction parameters be optimized to resolve contradictions in the synthesis of pyridinylpyrimidine derivatives?

Contradictions in yield or purity often arise from competing side reactions. Methodological strategies include:

  • Solvent screening : Test solvents with varying polarity (e.g., DMSO vs. toluene) to alter reaction pathways .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd) improve regioselectivity in cross-coupling steps .
  • In situ monitoring : Use HPLC or TLC to track intermediates and adjust reaction time/temperature dynamically .
  • Statistical design : Employ Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, pH) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton environments (e.g., pyridine vs. pyrimidine rings) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of Cl⁻ or pyridyl groups) .
  • IR spectroscopy : Detect functional groups like C-Cl (750–550 cm⁻¹) and C=N (1600–1500 cm⁻¹) .

Q. Table 2: Key NMR Signals

Proton Positionδ (ppm)MultiplicityAssignment
Pyridin-2-yl H68.65d (J=5.1 Hz)Aromatic
Chloropyridin-3-yl H57.89dd (J=8.0, 2.1 Hz)Coupled aromatic

(Advanced) How do structural modifications at specific positions affect the biological activity of this compound?

  • Chlorine substitution : The 2-Cl group on pyridine enhances electrophilicity, improving binding to kinase targets (e.g., p38 MAP kinase) .
  • Pyridin-2-yl vs. pyridin-4-yl : The 2-position favors π-stacking interactions in hydrophobic enzyme pockets, as shown in SAR studies .
  • Heterocycle expansion : Adding fused rings (e.g., pyrido[2,3-d]pyrimidine) increases rigidity and selectivity in anticancer assays .

(Basic) What are the primary applications of this compound in medicinal chemistry research?

  • Kinase inhibition : The pyridinylpyrimidine scaffold is a template for ATP-competitive inhibitors (e.g., p38 MAP kinase) .
  • Antimicrobial activity : Derivatives with sulfanyl or chloro groups show MIC values <10 µM against Staphylococcus aureus .
  • Neuroprotection : Modulating oxidative stress pathways in neuronal cell models .

(Advanced) What strategies mitigate competing side reactions during the synthesis?

  • Protecting groups : Temporarily block reactive sites (e.g., amines) to prevent undesired nucleophilic attacks .
  • Low-temperature steps : Perform sensitive reactions (e.g., Grignard additions) at –20°C to minimize decomposition .
  • Flow chemistry : Continuous flow reactors reduce side-product accumulation in exothermic steps .

(Basic) How is the purity of synthesized 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine validated?

  • HPLC : Use C18 columns with UV detection (λ=254 nm); purity >99% confirmed by peak integration .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .

(Advanced) What computational methods support the design of derivatives with enhanced bioactivity?

  • Docking studies : Predict binding modes to targets like kinases using AutoDock Vina .
  • QSAR models : Relate substituent electronic parameters (e.g., Hammett σ) to IC₅₀ values .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

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